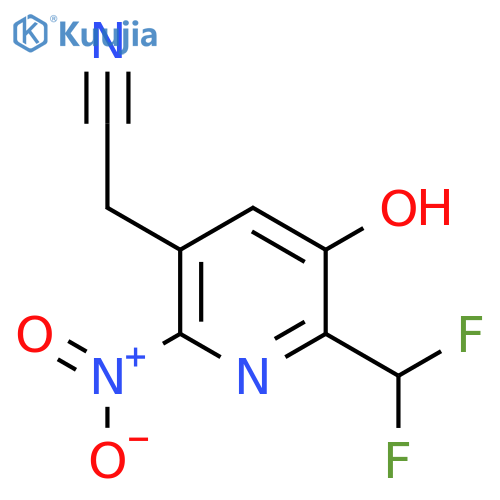Cas no 1805393-82-1 (2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile)

1805393-82-1 structure
商品名:2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile
CAS番号:1805393-82-1
MF:C8H5F2N3O3
メガワット:229.140408277512
CID:4888686
2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile
-
- インチ: 1S/C8H5F2N3O3/c9-7(10)6-5(14)3-4(1-2-11)8(12-6)13(15)16/h3,7,14H,1H2
- InChIKey: XGEDEEHAGFNIII-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CC(CC#N)=C([N+](=O)[O-])N=1)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 311
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 103
2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029028269-250mg |
2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile |
1805393-82-1 | 95% | 250mg |
$970.20 | 2022-04-01 | |
| Alichem | A029028269-1g |
2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile |
1805393-82-1 | 95% | 1g |
$2,895.00 | 2022-04-01 | |
| Alichem | A029028269-500mg |
2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile |
1805393-82-1 | 95% | 500mg |
$1,752.40 | 2022-04-01 |
2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile 関連文献
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
1805393-82-1 (2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile) 関連製品
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
